Diphenhydramine-d6 N-Oxide
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Overview
Description
Diphenhydramine-d6 N-Oxide, also known as diphenylethylamine-d6 N-oxide, is a deuterated analog of diphenhydramine, an antihistamine commonly used to treat allergies. This compound is characterized as a colorless crystal, soluble in organic solvents. It is primarily used as an internal standard or labeling reagent in drug research to detect and determine the content and metabolic kinetics of diphenhydramine and its metabolites .
Preparation Methods
Diphenhydramine-d6 N-Oxide can be synthesized by reacting diphenylethylamine with an oxidizing agent under appropriate conditions. The most commonly used oxidants are chlorine dioxide (ClO2) or hydrogen peroxide (H2O2) . The reaction typically involves the following steps:
- Dissolving diphenylethylamine in an organic solvent.
- Adding the oxidizing agent to the solution.
- Allowing the reaction to proceed under controlled temperature and pressure conditions.
- Isolating and purifying the product through crystallization or other purification techniques.
Industrial production methods for this compound are not widely documented, but the principles of continuous-flow synthesis and purification, as applied to similar compounds like diphenhydramine, could be adapted .
Chemical Reactions Analysis
Diphenhydramine-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidation product of diphenylethylamine.
Reduction: It can be reduced back to diphenylethylamine under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like chlorine dioxide and hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diphenhydramine-d6 N-Oxide has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry to quantify the presence of diphenhydramine and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and kinetics of diphenhydramine.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of diphenhydramine.
Industry: Applied in the development and quality control of pharmaceutical products containing diphenhydramine.
Mechanism of Action
The mechanism of action of diphenhydramine-d6 N-Oxide is similar to that of diphenhydramine. It primarily functions by antagonizing the H1 (histamine 1) receptor, which is found in various body tissues, including respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, the compound reduces the effects of histamine, such as increased vascular permeability and vasodilation, thereby alleviating allergic symptoms.
Comparison with Similar Compounds
Diphenhydramine-d6 N-Oxide is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry and other analytical techniques. Similar compounds include:
Diphenhydramine: The non-deuterated parent compound used as an antihistamine.
Diphenhydramine N-Oxide: The non-deuterated N-oxide analog.
Other deuterated analogs: Compounds like diphenhydramine-d6 and other isotopically labeled derivatives used in research
These similar compounds share structural similarities but differ in their isotopic composition, which affects their applications in research and analysis.
Properties
CAS No. |
1346603-42-6 |
---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
277.397 |
IUPAC Name |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |
InChI Key |
OEQNVWKWQPTBSC-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Synonyms |
2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide; [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide; NSC 9091-d6; |
Origin of Product |
United States |
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